

Using Z-Lys(For)-OH in liquid phase peptide synthesis

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Compound of Interest

Compound Name: *N*alpha-carbobenzyloxy-nepsilon-formyl-L-lysine

CAS No.: 20807-05-0

Cat. No.: B11944622

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Application Note: Strategic Utilization of Z-Lys(For)-OH in Liquid Phase Peptide Synthesis (LPPS)

Abstract & Strategic Rationale

In the landscape of peptide synthesis, Liquid Phase Peptide Synthesis (LPPS) remains the gold standard for scaling up short-to-medium chain peptides (2–10 residues) under GMP conditions. While Solid Phase Peptide Synthesis (SPPS) offers speed, LPPS offers scalability and direct impurity profiling at every step.

This guide focuses on

-Benzyloxycarbonyl-

-formyl-L-lysine (Z-Lys(For)-OH), a specialized building block that solves a specific "orthogonality paradox" in classical synthesis. Unlike the Boc/Bzl or Fmoc/tBu strategies, the Z/For strategy allows for the retention of side-chain protection through catalytic hydrogenolysis

cycles, while offering a base-stable side chain that survives conditions where Fmoc might be labile.

Why Z-Lys(For)-OH?

- Orthogonality: The -Z group is removed by catalytic hydrogenolysis (H_2 /Pd-C), leaving the -Formyl group intact.
- Stability: The Formyl group is stable to Trifluoroacetic acid (TFA) and mild bases, unlike Boc or Fmoc respectively.
- Solubility: The Formyl group reduces the aggregation potential of the Lysine side chain compared to bulky Trityl (Trt) or Z groups, improving solubility in organic solvents (DMF, DCM) essential for LPPS.

Chemical Profile & Stability Matrix

Compound: Z-Lys(For)-OH CAS: 2212-75-1 Formula:

(Wait, Z is

, Lys is

. Z-Lys is

.[\[1\]](#)[\[2\]](#)[\[3\]](#) Add Formyl (

, +28). Correct Formula:

is typically Z-Gly or similar. Let's verify exact MW. Correction: Z (

) + Lys (

) + For (

). Structure:

. Formula:

. MW: ~308.3 g/mol . (Check: Z-Lys-OH is ~280.[1][2][3] For is +28. Total ~308).

Table 1: Orthogonality & Stability Matrix

Reagent / Condition	-Z Group (Cbz)	-For Group (Formyl)	Result / Utility
/ Pd-C (MeOH)	Labile (Fast)	Stable (Kinetic)*	Allows selective N-term deprotection.
HBr / AcOH	Labile	Stable	Acidolytic cleavage option.
50% TFA / DCM	Stable	Stable	Compatible with Boc chemistry if needed.
Piperidine (20%)	Stable	Stable	Compatible with Fmoc strategies.
Hydrazine ()	Stable	Labile	Specific removal of Formyl.
HCl / MeOH (anhydrous)	Stable	Labile	Deformylation via methanolysis.

*Note: While Formyl is generally stable to hydrogenolysis, prolonged exposure or high pressure can lead to slow reduction to the methyl group (

-Methyl-Lys). Monitoring reaction time is critical.

Experimental Protocols

Protocol A: Coupling of Z-Lys(For)-OH (Mixed Anhydride Method)

Context: The Mixed Anhydride method (IBCF) is preferred in LPPS for its speed and cost-effectiveness, though EDC/HOBt is a robust alternative.

Materials:

- Z-Lys(For)-OH (1.0 equiv)
- Isobutyl chloroformate (IBCF) (1.05 equiv)
- N-Methylmorpholine (NMM) (1.05 equiv)
- Amine Component (H-Peptide-OR) (1.0 equiv)
- Solvent: THF or DMF (anhydrous)

Step-by-Step:

- Activation: Dissolve Z-Lys(For)-OH in THF (approx. 10 mL/g) and cool to -15°C (ice/salt bath).
- Base Addition: Add NMM. Stir for 2 minutes.
- Anhydride Formation: Add IBCF dropwise, maintaining temperature below -10°C. Stir for 10–15 minutes to form the mixed anhydride.
- Coupling: Add the pre-cooled solution of the Amine Component (neutralized if it was a salt) to the reaction mixture.
- Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. Monitor by TLC (Chloroform/MeOH 9:1) or HPLC.[\[2\]](#)[\[4\]](#)
- Workup (Critical for LPPS):
 - Evaporate THF. Redissolve residue in Ethyl Acetate (EtOAc).[\[2\]](#)
 - Wash sequentially with: 5%
(removes bases), Water, 5%
(removes unreacted acid), Water, Brine.
 - Dry over
, filter, and concentrate.

Protocol B: -Deprotection (Catalytic Hydrogenolysis)

Context: This removes the Z-group to expose the amine for the next coupling, leaving the Formyl group intact.

Materials:

- Z-Peptide-OR
- Catalyst: 5% or 10% Pd-C (10% w/w of peptide)
- Hydrogen source:
gas (balloon or mild pressure) or Ammonium Formate.
- Solvent: Methanol (MeOH) or MeOH/DMF mixture.

Step-by-Step:

- Preparation: Dissolve the protected peptide in MeOH. If solubility is poor, add DMF.
- Inerting: Flush the flask with Nitrogen () to remove oxygen (safety).
- Catalyst: Carefully add Pd-C (wet paste preferred to minimize ignition risk).
- Hydrogenation: Introduce gas.^[5] Stir vigorously at RT.
- Monitoring: Check TLC/HPLC every 30 minutes. The reaction is usually complete in 1–2 hours.
 - Critical Control Point: Stop immediately upon disappearance of starting material to prevent partial reduction of the -Formyl group or aromatic rings (e.g., if Trp/Phe are present).
- Filtration: Filter through Celite to remove Pd-C. Rinse the pad with MeOH.

- Isolation: Evaporate solvent. The free amine is often used directly in the next coupling to avoid carbonate formation from air.

Protocol C: Final Side-Chain Deprotection (Deformylation)

Context: This is typically the final step of the synthesis.

Method 1: Hydrazinolysis (Standard)

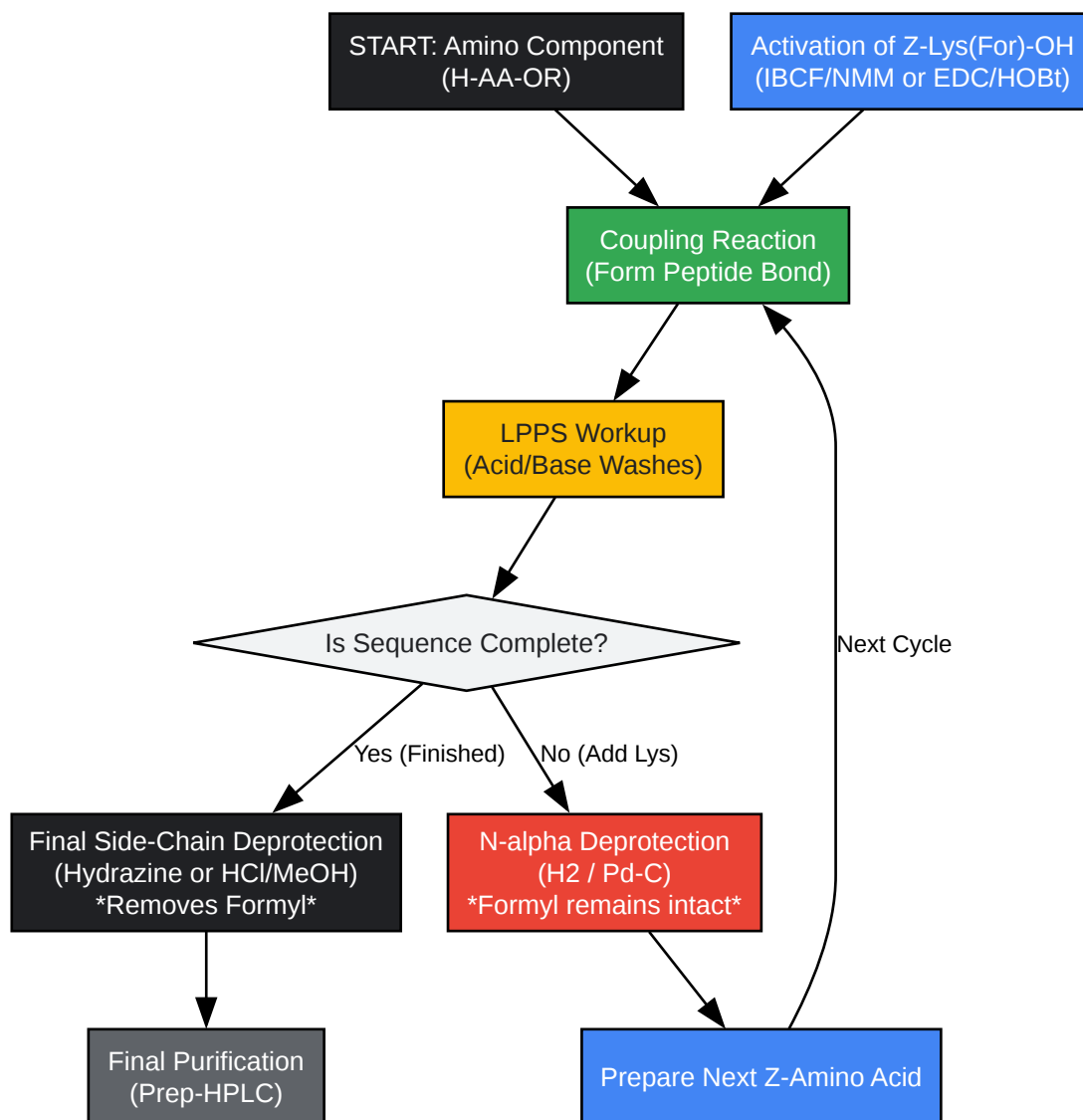
- Dissolve the peptide in DMF or MeOH.
- Add Hydrazine hydrate () (approx. 2–5 equiv).
- Stir at RT for 24–48 hours. (Formyl removal is slow).
- Workup: Evaporate solvent. The excess hydrazine must be removed completely. Reprecipitate the peptide from Ether or purify directly via Prep-HPLC.

Method 2: Acidic Methanolysis (Alternative)

- Dissolve peptide in 1M HCl in anhydrous Methanol.
- Stir at RT for 24 hours.
- Note: This converts the formyl group to methyl formate and releases the amine. This method is harsher and may cause transesterification if C-term esters are present.

Visualization: Synthesis Workflow

The following diagram illustrates the cyclic nature of LPPS using Z-Lys(For)-OH, highlighting the divergence between the temporary Z-removal and the permanent For-removal.



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Figure 1: Flowchart demonstrating the orthogonal strategy. The Z-group is cycled, while the Formyl group persists until the final step.

Critical Quality Attributes (CQA) & Troubleshooting

Issue	Probable Cause	Corrective Action
Slow Hydrogenolysis	Catalyst poisoning (Sulfur from Met/Cys).	Increase Pd-C load (to 20%) or use Pd-black. Ensure solvent is sulfur-free.
Loss of Formyl Group	Over-hydrogenation or acidic workup too strong.	Monitor reaction strictly. Limit exposure to strong aqueous acids during workup.
Gelatinous Reaction	Peptide aggregation (Beta-sheets).	Add chaotropic salts () or use Fluorinated alcohols (TFE) as co-solvents.
Incomplete Deformylation	Hydrazine too old or reaction time too short.	Use fresh Hydrazine monohydrate. Extend reaction to 48h or warm slightly (30°C).

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